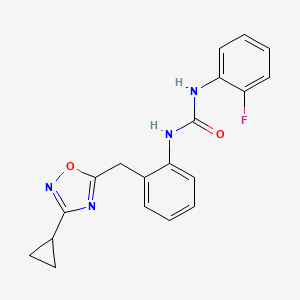

![molecular formula C28H26ClN3O3 B2476261 1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride CAS No. 1216464-91-3](/img/structure/B2476261.png)

1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

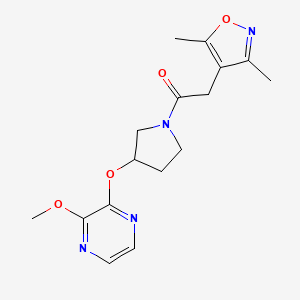

The compound “1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The benzoyl and dioxoloquinolinyl groups attached to the piperazine ring suggest that this compound may have interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, the dioxoloquinoline is a fused ring system containing oxygen atoms, and the benzoyl group contains a carbonyl group attached to a benzene ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the piperazine ring can act as a bidentate ligand in coordination chemistry, and the carbonyl group in the benzoyl moiety can undergo reactions typical of carbonyl groups, such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution would influence properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Chemical Reactivity

- Studies have developed methods for synthesizing various quinoline and isoquinoline derivatives, highlighting the versatility of these compounds in chemical synthesis. For instance, one research effort described the synthesis of 1-hydroxy-substituted pyrazolo[3,4-c]- and pyrazolo[4,3-c]quinolines from 1-benzyloxypyrazole, emphasizing the strategic formation of the pyridine ring and the optimization of reaction sequences (Pawlas et al., 2000).

Potential Biological Activities

- Various quinoline derivatives have been synthesized and assessed for their biological activities, such as antibacterial, antifungal, and anticonvulsant effects. For example, research on 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating the potential of quinoline derivatives in medicinal chemistry (Bildirici et al., 2007).

Catalytic Applications

- Quinoline derivatives have been explored for their use in catalysis. A study on the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction highlighted the synthesis of high-yield catalysts and their application in organic reactions (Facchetti et al., 2016).

Anticonvulsant Properties

- The synthesis and evaluation of 1-substituted-7-benzyloxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives for their anticonvulsant activity demonstrated the potential of quinoline derivatives in developing new therapeutic agents (Cui et al., 2005).

Antimicrobial and Anti-inflammatory Activities

- Another study synthesized and evaluated the antimicrobial activity of certain substituted quinoxalines, including triazolo and ditriazoloquinoxaline derivatives, illustrating the broad spectrum of biological activities associated with quinoline-based compounds (Badran et al., 2003).

Properties

IUPAC Name |

[8-(4-benzylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O3.ClH/c32-28(21-9-5-2-6-10-21)23-17-29-24-16-26-25(33-19-34-26)15-22(24)27(23)31-13-11-30(12-14-31)18-20-7-3-1-4-8-20;/h1-10,15-17H,11-14,18-19H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAOURUBVFUCAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=O)C6=CC=CC=C6.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2-methoxyphenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2476181.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2476183.png)

![N-(3-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2476190.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2476192.png)

![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2476195.png)

![3-[(4-Methylphenyl)carbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2476197.png)

![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476200.png)

![N-(4-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476201.png)